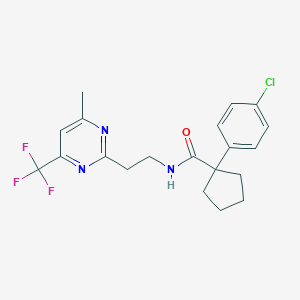
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Leucyl-tRNA Synthetase (LRS)
BC-LI-0186 is a selective blocker of Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) interaction . LRS is an aminoacyl-tRNA synthetase that catalyzes the ligation of leucine to its cognate tRNA . By inhibiting this interaction, BC-LI-0186 can suppress the growth of certain cancer cells .
Inhibition of mTORC1 Activity
BC-LI-0186 inhibits mTOR complex 1 (mTORC1) activity by blocking binding to LRS without affecting catalytic activity . The mTORC1 pathway regulates cell growth and proliferation, and its inhibition could be useful in cancer treatment .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
BC-LI-0186 has shown potential in the treatment of non-small cell lung cancer (NSCLC). It has been found to inhibit the noncanonical mTORC1-activating function of LRS, providing a new therapeutic strategy for NSCLC .
Combination Therapy with MEK1/2 Inhibitor
The combination of BC-LI-0186 and trametinib, a MEK inhibitor, has been shown to enhance the anti-tumor effect in non-small cell lung cancer (NSCLC) . This combination inhibited the phosphorylation of S6, MEK, and extracellular signal-regulated kinase and their synergistic effects were confirmed in a mouse xenograft model .
Autophagy Induction
BC-LI-0186 has been found to induce autophagy, a cellular process involved in the degradation and recycling of cellular components . This property could be beneficial in the treatment of certain types of cancer.
Treatment of Rapamycin-Resistant Cancer Cells
BC-LI-0186 has been found to effectively suppress the growth of rapamycin-resistant MCT116 MM cancer cells with mTOR-S2035I mutation both in cultures and in mice in vivo .
Mechanism of Action
Target of Action
BC-LI-0186, also known as 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, primarily targets the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) . LRS is an enzyme that plays a crucial role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA . RagD is a protein involved in the activation of mTORC1, a protein complex that regulates cell growth and survival .
Mode of Action
BC-LI-0186 acts as a potent and selective inhibitor of the interaction between LRS and RagD . It competitively binds to the RagD interacting site of LRS, thereby inhibiting the activation of mTORC1 . Importantly, BC-LI-0186 does this without affecting the separate catalytic activity of LRS .
Biochemical Pathways
The primary biochemical pathway affected by BC-LI-0186 is the mTORC1 pathway . By inhibiting the interaction between LRS and RagD, BC-LI-0186 prevents the activation of mTORC1, which is usually triggered by branched-chain amino acids such as leucine . This results in decreased protein synthesis, affecting various downstream effects related to cell growth and survival .
Result of Action
The molecular effect of BC-LI-0186 is the inhibition of mTORC1 activation, leading to decreased protein synthesis . On a cellular level, this results in suppressed growth of cancer cells, particularly those resistant to rapamycin . BC-LI-0186 has also been shown to promote muscle regeneration after injury .
Action Environment
The action of BC-LI-0186 can be influenced by environmental factors such as the presence of leucine, a branched-chain amino acid that usually triggers mTORC1 activation . In the absence of leucine, BC-LI-0186 can suppress mTORC1 activation more effectively
properties
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYWMHPZMHDCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336671 |
Source


|
| Record name | BC-LI-0186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695207-56-8 |
Source


|
| Record name | BC-LI-0186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)
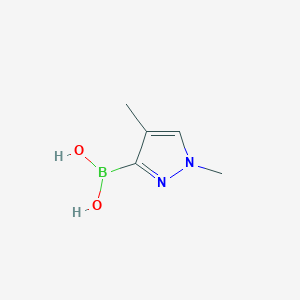
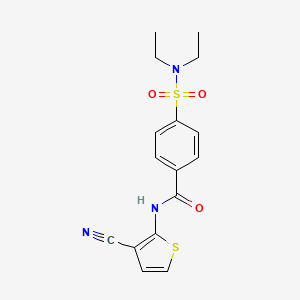
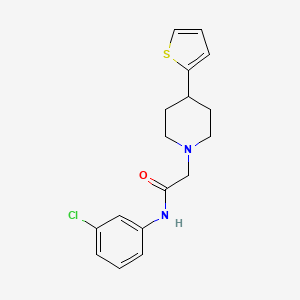
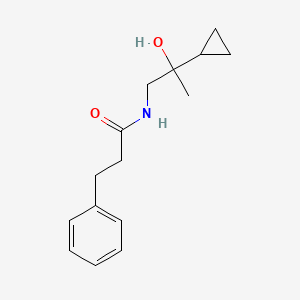
![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)
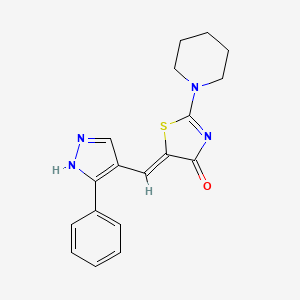
![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)
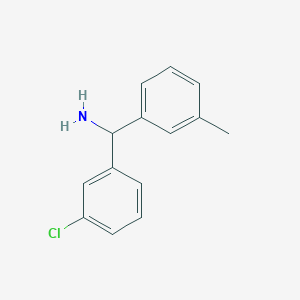
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)
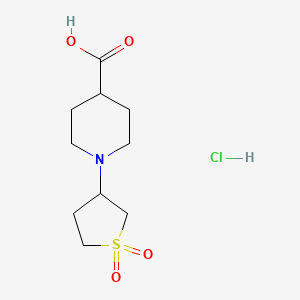
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)
